5-Bromo-3-(trifluoromethyl)benzofuran
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Overview
Description
5-Bromo-3-(trifluoromethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
5-Bromo-3-(trifluoromethyl)benzofuran is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways leading to their downstream effects .
Result of Action
Benzofuran compounds, in general, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)benzofuran typically involves the bromination and trifluoromethylation of benzofuran derivatives. One common method is the reaction of 3-bromobenzofuran with trifluoromethyl iodide in the presence of copper powder, which produces a mixture of trifluoromethylated benzofurans . Another approach involves the use of difluorocarbene, generated by the thermal decomposition of sodium chlorodifluoroacetate, to react with benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and trifluoromethyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)benzofuran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzofuran
- 5-Bromo-2-(trifluoromethyl)benzofuran
- 5-Bromo-3-(difluoromethyl)benzofuran
Uniqueness
5-Bromo-3-(trifluoromethyl)benzofuran is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzofuran ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPMJZYFOXQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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